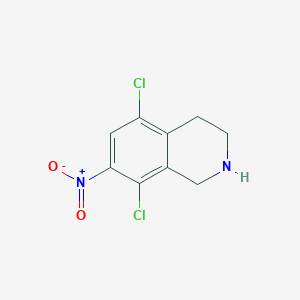

5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline

CAS No.: 1261079-69-9

Cat. No.: VC2665708

Molecular Formula: C9H8Cl2N2O2

Molecular Weight: 247.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261079-69-9 |

|---|---|

| Molecular Formula | C9H8Cl2N2O2 |

| Molecular Weight | 247.07 g/mol |

| IUPAC Name | 5,8-dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline |

| Standard InChI | InChI=1S/C9H8Cl2N2O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h3,12H,1-2,4H2 |

| Standard InChI Key | QPTPFMNJFRVNGB-UHFFFAOYSA-N |

| SMILES | C1CNCC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])Cl |

| Canonical SMILES | C1CNCC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])Cl |

Introduction

Chemical Structure and Identification

Structural Characteristics

5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline belongs to the tetrahydroisoquinoline class of compounds, featuring a bicyclic structure with a nitrogen atom incorporated in one of the rings. The compound is distinguished by three key substituents: two chlorine atoms positioned at carbons 5 and 8, and a nitro group attached to carbon 7 . This specific arrangement of functional groups contributes to the compound's unique chemical and biological properties, particularly its ability to interact with specific enzyme targets.

The core tetrahydroisoquinoline structure includes a partially saturated isoquinoline system where the pyridine ring is fully hydrogenated, while maintaining the aromatic character of the benzene portion. This structural configuration is critical for the compound's biochemical interactions and pharmacological effects, particularly its ability to bind to enzyme active sites .

Chemical Identification Parameters

For precise identification and characterization of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline, several standardized parameters have been established. These identification markers ensure consistent recognition of the compound across various research and industrial settings.

Table 1: Chemical Identification Parameters of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline

The InChI code (1S/C9H8Cl2N2O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h3,12H,1-2,4H2) provides a standardized digital representation of the compound's structure, enabling accurate identification in chemical databases and literature .

Physical and Chemical Properties

Physical State and Appearance

5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline exists as a solid at standard room temperature and pressure. Commercial preparations of this compound typically achieve a purity of approximately 95% . The physical form of this compound makes it suitable for various laboratory applications and storage conditions, though specific handling requirements must be observed due to its irritant properties .

Melting Point and Stability

Table 2: Physical Properties of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline

| Property | Value | Reference |

|---|---|---|

| Physical Form | Solid | |

| Melting Point | 128-130°C | |

| Standard Purity | 95% | |

| Country of Origin (Example) | GB (United Kingdom) |

Chemical Reactivity

The chemical reactivity of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline is influenced by its functional groups. The nitro group at position 7 introduces electron-withdrawing effects that influence the electronic distribution across the molecule. This electron-withdrawing nature affects the reactivity of neighboring positions, particularly the chlorinated carbons.

The secondary amine group in the tetrahydroisoquinoline core contributes to the compound's ability to participate in various chemical reactions, including those relevant to its biochemical activity. This reactive center plays a crucial role in the compound's ability to interact with its target enzymes.

Biochemical Mechanism of Action

Enzymatic Inhibition Profile

The primary biochemical activity of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline is its ability to act as a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT). This enzyme catalyzes the conversion of norepinephrine to epinephrine in the catecholamine biosynthesis pathway. The compound's inhibitory action on PNMT suggests potential applications in research related to catecholamine regulation and associated physiological processes.

The inhibition mechanism likely involves the compound binding to the active site of PNMT, preventing the enzyme from interacting with its natural substrates. This interaction may be facilitated by the spatial arrangement of the chlorine atoms and nitro group, which could mimic structural aspects of the enzyme's natural substrates or create favorable binding interactions with specific amino acid residues in the enzyme's active site.

Effects on Catecholamine Biosynthesis

By inhibiting PNMT, 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline can potentially alter the balance between norepinephrine and epinephrine levels in biological systems. This interference with catecholamine biosynthesis could have implications for various physiological processes regulated by these neurotransmitters, including stress responses, cardiovascular function, and metabolic regulation.

The compound's ability to modulate catecholamine levels makes it a valuable tool for researchers studying the roles of these neurotransmitters in various physiological and pathological conditions. The reversible nature of the inhibition suggests that the effects can be controlled and titrated in experimental settings.

Structural Basis for Activity

The specific arrangement of substituents in 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline contributes to its biological activity. The tetrahydroisoquinoline scaffold serves as a recognition element for binding to target proteins, while the chlorine atoms and nitro group fine-tune these interactions through electronic and steric effects.

Comparative analysis with related compounds such as 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (without the nitro group) could provide insights into structure-activity relationships within this class of compounds . These structural analogs share the tetrahydroisoquinoline core but differ in the positioning or presence of substituents, potentially leading to different biological activities or potencies.

Research Applications

Neuroscience Research

The ability of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline to inhibit PNMT makes it particularly valuable in neuroscience research, especially in studies investigating catecholamine signaling pathways. Researchers can use this compound to selectively inhibit epinephrine synthesis without directly affecting norepinephrine levels, allowing for more precise experimental manipulation of catecholamine systems.

This selective modulation capability enables investigations into the specific roles of epinephrine in various neurological processes, stress responses, and related disorders. The compound's reversible inhibition mechanism provides researchers with temporal control over these experimental manipulations.

Pharmacological Tool Compound

| Safety Parameter | Details | Reference |

|---|---|---|

| Signal Word | Warning | |

| Hazard Pictogram | GHS07 | |

| Hazard Codes | H302, H312, H315, H319, H332, H335 | |

| Hazard Classification | Irritant |

The hazard codes indicate that the compound is harmful if swallowed (H302) or in contact with skin (H312), causes skin irritation (H315), serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Personal protective equipment, including gloves, lab coats, and safety glasses, should be worn during all handling procedures. Contaminated clothing should be removed immediately, and affected skin areas should be washed thoroughly with soap and water.

Comparison with Structural Analogs

Structural Similarities and Differences

5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline shares structural similarities with several related compounds, including 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline . These compounds all feature the tetrahydroisoquinoline core structure but differ in the positioning and nature of substituents on the aromatic ring.

Table 5: Comparison of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline with Related Compounds

Comparative Activity Profile

The structural differences between these compounds likely result in distinct biochemical activity profiles. The presence of the nitro group in 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline, for instance, introduces additional electron-withdrawing effects and hydrogen-bonding capabilities that could enhance binding affinity or selectivity for target enzymes.

Comparative studies of these structural analogs could provide valuable insights into structure-activity relationships within this class of compounds, potentially guiding the design of more potent or selective enzyme inhibitors. Such studies could also help elucidate the specific structural features required for optimal interaction with PNMT and other potential protein targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume